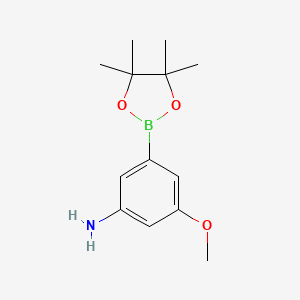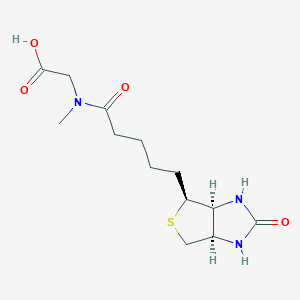
(2-Ethoxypyridin-4-yl)methanol
Vue d'ensemble
Description
“(2-Ethoxypyridin-4-yl)methanol” is a chemical compound with the CAS Number: 153928-58-6 . It has a molecular weight of 153.18 and its IUPAC name is (2-ethoxy-4-pyridinyl)methanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Ethoxypyridin-4-yl)methanol” is 1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Ethoxypyridin-4-yl)methanol” is a liquid with a molecular weight of 153.18 . Its IUPAC name is (2-ethoxy-4-pyridinyl)methanol . The InChI code provides further details about its molecular structure .
Applications De Recherche Scientifique
Ligand Exchange and Catalytic Activity
A study by Klausmeyer et al. (2003) demonstrates the ligand exchange reactions of [Et4N]3[W2(CO)6(OMe)3] with alcohols, including substituted aryl alcohols like 4-aminophenol and 4-hydroxypyridine, indicating potential applications in synthetic chemistry and catalysis Klausmeyer et al., 2003. Similarly, Ghorbanloo and Maleki Alamooti (2017) describe the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y as an efficient reusable catalyst for oxidation reactions, showcasing the broad applicability of such complexes in heterogeneous catalysis Ghorbanloo & Maleki Alamooti, 2017.
Surface Chemistry and Materials Science
Wu et al. (2012) utilized methanol to probe the surface sites of ceria nanocrystals, indicating its role in studying the interaction between organic molecules and metal oxide catalysts, which is crucial for the development of catalytic materials Wu et al., 2012. Additionally, the synthesis and characterization of bi- and trinuclear molybdenum carbonyl compounds through ligand exchange reactions by Adrian et al. (2004) highlight the potential of methanol derivatives in the preparation of complex metal organic structures, relevant for materials science and coordination chemistry Adrian et al., 2004.
Organic Synthesis and Chemistry
Research by Böck et al. (2021) on the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles mono-hydrobromide salts, including methanol solvates, illustrates the utility of methanol derivatives in the detailed study of hydrogen bonding and protonation sites, relevant for organic synthesis and drug design Böck et al., 2021. Reddy et al. (2012) showcased the InCl3-promoted synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives from (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, revealing innovative pathways in the synthesis of complex organic frameworks Reddy et al., 2012.
Catalysis and Green Chemistry
Natte et al. (2017) discussed the transition-metal-catalyzed utilization of methanol as a C1 source in organic synthesis, underlining the importance of methanol and its derivatives in eco-friendly synthetic processes, which is central to the development of green chemistry Natte et al., 2017.
Propriétés
IUPAC Name |
(2-ethoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDFTSWQRFROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxypyridin-4-yl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)


![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)


![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)



